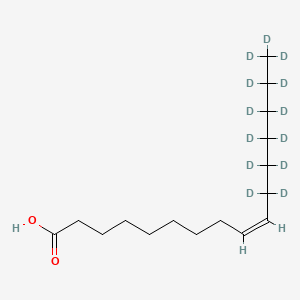

Palmitoleic acid-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

267.49 g/mol |

IUPAC Name |

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,16-tridecadeuteriohexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2 |

InChI Key |

SECPZKHBENQXJG-HXOMZKPWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Deuterium-Labeled Palmitoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for synthesizing and purifying deuterium-labeled palmitoleic acid. The incorporation of stable isotopes like deuterium is crucial for metabolic research, allowing for the tracing of fatty acids in biological systems to elucidate their roles in various signaling pathways and disease states. Palmitoleic acid (16:1n-7), an omega-7 monounsaturated fatty acid, is recognized as a lipokine, a lipid hormone that modulates metabolic processes.[1][2] Deuterium-labeled analogues are invaluable tools for quantitative studies using mass spectrometry.

Synthesis of Deuterium-Labeled Palmitoleic Acid

The synthesis of deuterium-labeled palmitoleic acid can be approached through several methods. A common and effective strategy involves the desaturation of a commercially available or synthesized deuterium-labeled precursor, palmitic acid-d31.

Experimental Protocol: Desaturation of Palmitic Acid-d31

This protocol is based on the known biological pathway where palmitoleic acid is biosynthesized from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1).[3][4] While enzymatic synthesis offers high specificity, chemical methods can also be employed. A representative chemical approach involves the introduction of a double bond into the deuterated saturated fatty acid chain.

Materials:

-

Palmitic acid-d31 (isotopic enrichment ≥ 98%)

-

Thionyl chloride (SOCl₂)

-

Coenzyme A (CoA)

-

Stearoyl-CoA Desaturase (SCD1) enzyme (recombinant)

-

NADPH

-

ATP

-

Magnesium Chloride (MgCl₂)

-

Potassium hydroxide (KOH)

-

Anhydrous solvents (e.g., Dichloromethane, THF)

-

Buffer solutions (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

Activation to Acyl-CoA:

-

Convert palmitic acid-d31 to its acyl chloride by reacting it with thionyl chloride in an anhydrous solvent like dichloromethane.

-

Purify the resulting palmitoyl-d31 chloride.

-

Synthesize palmitoyl-d31-CoA by reacting the acyl chloride with Coenzyme A in a buffered aqueous solution.

-

-

Enzymatic Desaturation:

-

In a reaction vessel, combine palmitoyl-d31-CoA, recombinant SCD1 enzyme, NADPH, ATP, and MgCl₂ in a potassium phosphate buffer (pH 7.4).

-

Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours), allowing the enzyme to catalyze the formation of the cis-double bond at the Δ9 position.

-

-

Saponification and Extraction:

-

Stop the reaction and saponify the resulting acyl-CoAs by adding potassium hydroxide in methanol/water.

-

Heat the mixture to hydrolyze the thioester bond, releasing the free fatty acid.

-

Acidify the solution with HCl to protonate the fatty acid.

-

Extract the deuterium-labeled palmitoleic acid using an organic solvent such as hexane or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification of Deuterium-Labeled Palmitoleic Acid

Purification is critical to remove unreacted starting materials, byproducts, and isomers. High-Performance Liquid Chromatography (HPLC) is a highly effective method for obtaining high-purity fatty acids.[5][6]

Experimental Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

Materials and Equipment:

-

Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

C18 reversed-phase preparative column.

-

HPLC-grade solvents: Acetonitrile, Water, Methanol.

-

Trifluoroacetic acid (TFA) or Acetic Acid (optional modifier).

-

Crude synthesized deuterium-labeled palmitoleic acid.

Procedure:

-

Sample Preparation: Dissolve the crude product from the synthesis step in a minimal amount of the initial mobile phase solvent.

-

Method Development: On an analytical scale, develop a separation method. A typical mobile phase for fatty acid separation is a gradient of acetonitrile and water, sometimes with a small amount of acid like TFA (0.05-0.1%) to ensure the carboxylic acid is protonated.[7]

-

Chromatographic Conditions:

-

Mobile Phase A: Water (with 0.1% TFA, if used)

-

Mobile Phase B: Acetonitrile (with 0.1% TFA, if used)

-

Gradient: Start with a higher polarity mixture (e.g., 80:20 A:B) and gradually increase the concentration of acetonitrile (B) to elute the more nonpolar fatty acids. Palmitoleic acid will elute slightly earlier than the more saturated palmitic acid.

-

Flow Rate: Adjust based on column diameter (e.g., 10-20 mL/min for a preparative column).

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) or using an ELSD.

-

-

Fraction Collection: Inject the prepared sample onto the preparative column. Collect fractions corresponding to the peak of deuterium-labeled palmitoleic acid.

-

Product Recovery: Combine the collected fractions and evaporate the solvent under reduced pressure to yield the purified product. Verify purity using analytical GC-MS.

Alternative Purification Method: Low-Temperature Crystallization

This method separates fatty acids based on differences in their melting points and solubility in organic solvents at low temperatures.[8] Unsaturated fatty acids like palmitoleic acid are more soluble than their saturated counterparts (palmitic acid) in solvents like methanol or acetone at low temperatures.[8][9]

Analysis and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing fatty acid profiles, confirming molecular weight, and determining isotopic enrichment.[10][11]

Experimental Protocol: GC-MS Analysis

-

Derivatization to FAMEs: Fatty acids require derivatization to increase their volatility for GC analysis.[12][13] Convert the purified fatty acid to its Fatty Acid Methyl Ester (FAME) using a reagent like boron trifluoride (BF₃) in methanol or methanolic HCl.

-

GC-MS Conditions:

-

GC Column: A polar capillary column (e.g., DB-FastFAME or similar) is typically used for FAME separation.[9]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on chain length and unsaturation.

-

MS Detection: Use Electron Ionization (EI) and scan for the molecular ion and characteristic fragments to confirm identity. The mass shift compared to the unlabeled standard confirms deuterium incorporation.

-

-

Quantification: The absolute amount of synthesized fatty acid can be determined using a deuterated internal standard added before the extraction process.[14] Isotopic purity is assessed by analyzing the mass distribution of the molecular ion cluster.

Data Presentation

Quantitative data from synthesis and purification processes are crucial for evaluating the efficiency and success of the protocol.

Table 1: Representative Synthesis and Purification Data

| Parameter | Expected Value | Analytical Method | Reference |

|---|---|---|---|

| Synthesis Yield | 40-60% | Gravimetric | N/A |

| Chemical Purity (Post-HPLC) | >98% | GC-FID / GC-MS | [15] |

| Isotopic Enrichment | >98% | GC-MS | [16] |

| Isomer Purity (cis) | >99% | HPLC / GC |[6] |

Table 2: Typical HPLC and GC-MS Analytical Parameters

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm) | Polar Capillary (e.g., 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detector | UV (205 nm) or ELSD | Mass Spectrometer (EI mode) |

| Typical Retention Time | 4.6 - 5.1 min | Varies with temperature program |

| Derivatization Required | No (for free fatty acid) | Yes (to FAME) |

Key Biological Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is essential for understanding the significance and application of deuterium-labeled palmitoleic acid.

Biological Context

Palmitoleic acid is endogenously synthesized from palmitic acid and acts as a lipokine to regulate systemic metabolism.[4][17][18]

Caption: Biosynthesis of palmitoleic acid from palmitic acid.

Palmitoleic acid released from adipose tissue acts on distant organs like the liver and skeletal muscle to improve insulin sensitivity and reduce lipid accumulation.[18][19][20]

Caption: Signaling role of palmitoleic acid as a lipokine.

Experimental Workflow

The overall process from synthesis to final analysis follows a logical sequence to ensure the final product is of high purity and is well-characterized.

Caption: Workflow for synthesis and purification.

References

- 1. balsinde.org [balsinde.org]

- 2. scilit.com [scilit.com]

- 3. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. lipidmaps.org [lipidmaps.org]

- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. metabolon.com [metabolon.com]

- 18. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipokine - Wikipedia [en.wikipedia.org]

- 20. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Palmitoleic acid-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Palmitoleic acid-d13, its application as an internal standard in quantitative analysis, and its relevance in metabolic research. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their study design and execution.

Core Physical and Chemical Properties

This compound is a deuterated form of palmitoleic acid, an omega-7 monounsaturated fatty acid. The incorporation of thirteen deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. Data for the non-deuterated form, Palmitoleic Acid, is provided for comparison.

| Property | This compound | Palmitoleic Acid |

| CAS Number | 2692623-92-8[1][2] | 373-49-9[3] |

| Molecular Formula | C₁₆H₁₇D₁₃O₂[1][2] | C₁₆H₃₀O₂[3] |

| Molecular Weight | 267.49 g/mol [2] | 254.41 g/mol [3] |

| Purity | ≥98%[2] | ≥98.5% (GC)[4] |

| Physical State | Liquid[2] | Liquid[3] |

| Melting Point | Not explicitly available | ~0.5 °C[4][5][6] |

| Boiling Point | Not explicitly available | 162 °C at 0.6 mmHg[4][5][6] |

| Storage Temperature | -20°C[7] or Freezer[2] | -20°C[4] |

Solubility

| Solvent | Solubility of this compound |

| Dimethylformamide (DMF) | 30 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |

| Ethanol | >50 mg/mL[1][7] |

Experimental Protocols

This compound is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of palmitoleic acid in biological samples.

Quantification of Palmitoleic Acid using GC-MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of total fatty acids, including palmitoleic acid, from a biological matrix (e.g., plasma, tissue homogenate).

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.

-

Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer procedure, with a chloroform:methanol solvent system.

-

The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

2. Saponification and Derivatization (Transesterification):

-

The dried lipid extract is saponified using a methanolic base (e.g., sodium methoxide or potassium hydroxide) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

-

The fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol (BF₃/MeOH).

-

The resulting FAMEs are extracted into an organic solvent like hexane or iso-octane.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., a wax or cyano-based column) is typically used for the separation of FAMEs.

-

Injector: Operate in splitless mode to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold to ensure elution of all analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and specificity. The mass spectrometer is set to monitor specific ions characteristic of palmitoleic acid methyl ester and its deuterated internal standard.

-

For Palmitoleic Acid Methyl Ester: Monitor the molecular ion and key fragment ions.

-

For this compound Methyl Ester: Monitor the corresponding mass-shifted ions.

-

-

4. Quantification:

-

A calibration curve is generated using known concentrations of a non-deuterated palmitoleic acid standard, each spiked with the same constant concentration of the this compound internal standard.

-

The ratio of the peak area of the analyte (palmitoleic acid) to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte to create the calibration curve.

-

The concentration of palmitoleic acid in the unknown samples is then determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Signaling Pathways and Biological Relevance

Palmitoleic acid is recognized not just as a component of lipids but also as a signaling molecule, or "lipokine," that can influence various metabolic processes. Its deuterated form is a crucial tool for accurately measuring its levels in studies investigating these pathways.

Palmitoleic Acid in Insulin Signaling and Glucose Metabolism

Palmitoleic acid has been shown to improve insulin sensitivity and glucose uptake in tissues like skeletal muscle and adipocytes. It is thought to exert these effects through several mechanisms, including the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and by modulating the expression of adipocytokines.

Caption: Palmitoleic acid's role in metabolic signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of palmitoleic acid from a biological sample using this compound as an internal standard.

Caption: Workflow for fatty acid quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of palmitoleic acid in health and disease. Its stable isotope label allows for highly accurate and precise quantification, which is critical for elucidating its functions in complex biological systems. The protocols and pathways described in this guide provide a solid foundation for the application of this compound in metabolic research and drug development.

References

- 1. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. balsinde.org [balsinde.org]

- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 5. greenwood.ru [greenwood.ru]

- 6. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Palmitoleic acid-d13 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Palmitoleic acid-d13, a deuterated analog of palmitoleic acid. It is intended to serve as a core resource for researchers and professionals engaged in drug development and metabolic research. This document outlines its chemical properties, and available technical data, and provides context for its application in experimental settings.

Core Chemical Identifiers

This compound is a stable isotope-labeled version of palmitoleic acid, an omega-7 monounsaturated fatty acid. The deuterium labeling makes it a valuable tool for a variety of research applications, particularly in mass spectrometry-based analyses.

| Identifier | Value |

| CAS Number | 2692623-92-8[1][2] |

| Molecular Formula | C₁₆H₁₇D₁₃O₂[1][2] |

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers. This information is crucial for its proper handling, storage, and use in experimental protocols.

| Property | Value | Source |

| Synonyms | (9Z)-Hexadecenoic Acid-d13, C16:1(9Z)-d13, C16:1 n-7-d13, cis-Palmitoleic Acid-d13, FA 16:1-d13 | Cayman Chemical[1] |

| Molecular Weight | 267.5 g/mol | Cayman Chemical[1] |

| Purity | ≥98% | Larodan[2] |

| ≥99% deuterated forms (d1-d13) | Cayman Chemical[1] | |

| Physical State | Liquid | Larodan[2] |

| Formulation | A 10 mg/ml solution in ethanol | Cayman Chemical[1] |

| Neat | Larodan[2] | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml | Cayman Chemical[1] |

| Storage | -20°C | Cayman Chemical, Larodan[2] |

| Stability | ≥ 2 years | Cayman Chemical |

Experimental Applications and Protocols

This compound is primarily intended for use as an internal standard for the quantification of endogenous palmitoleic acid in various biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its heavy isotope labeling allows for clear differentiation from the naturally occurring analyte, ensuring accurate and precise quantification.

General Protocol for Use as an Internal Standard

While specific protocols will vary depending on the sample matrix and analytical instrumentation, a general workflow for using this compound as an internal standard is outlined below.

Methodology:

-

Sample Preparation: A known amount of this compound is spiked into the biological sample.

-

Lipid Extraction: Total lipids are extracted from the sample using a suitable method such as Folch or Bligh-Dyer.

-

Derivatization (for GC-MS): The extracted fatty acids are often converted to their fatty acid methyl esters (FAMEs) for improved volatility and chromatographic separation.

-

Instrumental Analysis: The prepared sample is injected into an LC-MS or GC-MS system.

-

Quantification: The concentration of endogenous palmitoleic acid is determined by comparing its peak area to the peak area of the added this compound internal standard.

Biological Context: The Role of Palmitoleic Acid

Understanding the biological roles of palmitoleic acid provides the context for its quantification. Palmitoleic acid is an omega-7 monounsaturated fatty acid found in sources like macadamia nuts and sea buckthorn oil.[1] Research has highlighted its role as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic processes.

Studies have shown that palmitoleic acid can:

-

Increase basal and insulin-stimulated glucose uptake in adipocytes.[1]

-

Enhance the levels of glucose transporter 4 (GLUT4) in fat cells.[1]

-

Reduce insulin resistance and liver inflammation in diet-induced obesity models in mice.[1]

The signaling pathways influenced by palmitoleic acid often involve key metabolic regulators.

References

An In-depth Technical Guide to the Safe Handling of Palmitoleic Acid-d13

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for Palmitoleic acid-d13, a deuterated derivative of palmitoleic acid. This document is intended to serve as an essential resource for laboratory personnel, ensuring safe handling and use in research and development settings. This compound is primarily utilized as an internal standard for the quantification of palmitoleic acid in various biological samples by mass spectrometry.

Chemical and Physical Properties

This compound shares similar physical and chemical characteristics with its non-deuterated counterpart, with the primary distinction being its higher molecular weight due to the incorporation of thirteen deuterium atoms.

| Property | Value | Reference |

| Chemical Name | (9Z)-hexadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,16-d13 acid | [1] |

| Synonyms | C16:1(9Z)-d13, C16:1 n-7-d13, cis-Palmitoleic Acid-d13, FA 16:1-d13 | [1] |

| CAS Number | 2692623-92-8 | [1] |

| Molecular Formula | C₁₆H₁₇D₁₃O₂ | [1] |

| Molecular Weight | 267.49 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (50 mg/ml) | [1] |

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile is expected to be analogous to that of Palmitoleic acid. The following information is summarized from SDS of the non-deuterated form.

Hazard Identification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell. |

Fire-Fighting Measures

| Suitable Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards Arising from the Chemical | Protective Equipment and Precautions for Firefighters |

| Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | Do not use a heavy water stream. | Combustible liquid. In a fire or if heated, a pressure increase will occur and the container may burst. | Fire-fighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this material is handled. Wash hands thoroughly after handling.

Storage

-

Temperature: Store in a freezer at -20°C for long-term stability.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Experimental Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. The following is a general protocol for its use.

Preparation of Stock Solution

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

-

Solvent Selection: Choose a solvent in which the compound is readily soluble, such as ethanol, methanol, or a mixture of chloroform and methanol.

-

Dissolution: Add a precise volume of the chosen solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

-

Mixing: Gently vortex the solution to ensure complete dissolution.

-

Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C.

General Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using this compound as an internal standard for the quantification of palmitoleic acid in a biological sample.

Caption: General workflow for the use of this compound as an internal standard.

Toxicological Information

The toxicological properties of this compound have not been extensively studied. The information provided is based on the non-deuterated form.

| Toxicological Effect | Data |

| Acute Toxicity | Not classified. Based on available data, the classification criteria are not met. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | Not expected to be a sensitizer. |

| Germ Cell Mutagenicity | Not classified. Based on available data, the classification criteria are not met. |

| Carcinogenicity | Not classified. Based on available data, the classification criteria are not met. |

| Reproductive Toxicity | Not classified. Based on available data, the classification criteria are not met. |

| STOT-Single Exposure | May cause respiratory irritation. |

| STOT-Repeated Exposure | Not classified. Based on available data, the classification criteria are not met. |

| Aspiration Hazard | Not classified. Based on available data, the classification criteria are not met. |

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Unused product and its container must be disposed of as hazardous waste. Do not allow to enter drains or waterways.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. The information provided is based on the safety data for Palmitoleic acid, as a specific SDS for the deuterated form was not publicly available at the time of writing. While the safety profiles are expected to be very similar, researchers should exercise due care and consult the supplier for the most current safety information.

References

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has emerged as an indispensable tool in lipidomics, providing a powerful means to trace the metabolic fate of lipids and quantify their dynamic changes within complex biological systems. Unlike traditional methods that measure static lipid levels, this technique allows for the direct investigation of biosynthesis, transport, and degradation pathways. This guide provides a comprehensive overview of the core principles, experimental strategies, and data analysis workflows in stable isotope-assisted lipidomics. Detailed protocols for common labeling and extraction techniques are presented, alongside examples of quantitative data representation and visualization of relevant metabolic and signaling pathways.

Introduction to Stable Isotope Labeling

Stable isotope labeling involves the incorporation of non-radioactive, heavy isotopes into molecules of interest.[1][2] In lipidomics, common isotopes include Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N).[1][3] These labeled atoms increase the mass of the lipid molecule without significantly altering its chemical and biological properties.[1] Consequently, labeled lipids behave identically to their unlabeled counterparts within a biological system.[1]

The key advantage of this approach is that mass spectrometry (MS) can readily distinguish between the labeled (heavy) and unlabeled (light) forms of a lipid based on their mass-to-charge (m/z) ratio.[1][3] This allows researchers to track the dynamic processes of lipid metabolism, providing a deeper understanding of metabolic fluxes and pathway activities that cannot be obtained from steady-state lipid profiling alone.[1][4] The use of stable isotopes is also inherently safe, making it suitable for a wide range of studies, including those in humans.[5]

Core Labeling Strategies in Lipidomics

There are several strategies for introducing stable isotopes into the lipidome, each suited for different experimental questions.

Metabolic Labeling

Metabolic labeling is a widely used approach where cells or organisms are supplied with precursors enriched with stable isotopes. These labeled precursors are then utilized by endogenous metabolic pathways to synthesize labeled lipids.[1]

Commonly used labeled precursors include:

-

¹³C-Glucose: Traces carbon through glycolysis and the citric acid cycle into the backbone of fatty acids and glycerol.

-

¹³C- or ²H-Fatty Acids: Directly traces the incorporation and remodeling of specific fatty acids into complex lipids.[1]

-

¹³C- or ¹⁵N-Amino Acids: Can be used to label the serine backbone of sphingolipids or the head groups of certain phospholipids.[1]

-

Heavy Water (D₂O): Deuterium can be incorporated into lipids through various biosynthetic pathways, providing a general, albeit less specific, labeling approach.[1]

This strategy is particularly powerful for studying de novo lipogenesis and metabolic flux analysis.[5][6]

Chemical Labeling

Chemical labeling involves the derivatization of lipids with an isotope-tagged reagent after extraction from the biological matrix. This approach is useful for improving analytical performance, such as chromatographic separation and mass spectrometry sensitivity.[7][8] Isotope-coded derivatization reagents can also be used to create internal standards for accurate quantification.[7][8] This method is particularly advantageous for lipids that are difficult to label metabolically or for analyzing lipids from samples where metabolic labeling is not feasible.

Enzymatic Labeling

Enzymatic labeling utilizes enzymes to incorporate stable isotopes into specific positions on a molecule. A common example, though more prevalent in proteomics, is the use of proteases in the presence of heavy water (H₂¹⁸O) to label the C-termini of peptides.[9][10][11] While less common in lipidomics, specific enzymes could theoretically be used to modify lipid headgroups or other functional moieties with isotopically labeled substrates.

Experimental Workflow and Protocols

A typical stable isotope labeling experiment in lipidomics follows a series of defined steps, from sample preparation to data analysis.

General Experimental Workflow

The overall process can be visualized as a logical flow from the biological system to the final data interpretation.

Caption: General workflow for stable isotope labeling in lipidomics.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Palmitate

This protocol describes the labeling of cellular lipids using a fatty acid tracer.

-

Cell Culture: Plate adherent mammalian cells (e.g., HEK293, HepG2) in 6-well plates and grow them in standard culture medium until they reach approximately 70-80% confluency.[12][13]

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with fatty acid-free bovine serum albumin (BSA) and the desired concentration of ¹³C-labeled palmitic acid (e.g., 0.1 mM [U-¹³C]palmitate).[2]

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[12]

-

Add the prepared ¹³C-palmitate labeling medium to each well.

-

Incubate the cells for a defined period (e.g., 3, 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time should be optimized based on the metabolic rate of the cell line and the pathways of interest.[2]

-

-

Harvesting:

-

At the end of the incubation period, place the plates on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove residual tracer and halt metabolic activity.

-

Proceed immediately to lipid extraction.

-

Protocol 2: Lipid Extraction using the MTBE Method

This method is favored for its efficiency and suitability for high-throughput applications.[5][9][14]

-

Cell Lysis & Monophasic Mixture:

-

To the washed cell pellet or plate, add 200 µL of cold methanol.[4]

-

Add 800 µL of cold methyl-tert-butyl ether (MTBE).[4]

-

For cell plates, scrape the cells. For pellets, vortex thoroughly. Incubate for 1 hour at room temperature on a shaker to ensure protein precipitation and lipid extraction.[6][9]

-

-

Phase Separation:

-

Lipid Collection:

-

Drying and Storage:

-

Dry the collected organic phase under a stream of nitrogen gas or using a vacuum centrifuge.

-

Store the dried lipid extract at -80°C until MS analysis.

-

Protocol 3: Lipid Extraction using the Bligh-Dyer Method

A classic and robust method for total lipid extraction.[1][7][15][16]

-

Homogenization:

-

Phase Separation:

-

Centrifuge the mixture at 1,000 rpm for 5 minutes to facilitate phase separation.[1] This will result in a lower organic phase (chloroform) containing the lipids and an upper aqueous phase (methanol/water).

-

Lipid Collection:

-

Drying and Storage:

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Re-dissolve the dried lipids in a small, known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for storage at -80°C.[7]

-

Data Analysis and Quantitative Presentation

Following LC-MS/MS analysis, the raw data is processed to identify and quantify the isotopically labeled lipid species. This involves correcting for the natural abundance of isotopes and calculating the rate of incorporation of the label into different lipid pools.[3]

The results are often presented in tables that summarize the quantitative changes in lipid metabolism under different experimental conditions. For example, a study investigating the fate of ¹³C-labeled fatty acids in human placental explants presented the data in a structured table, allowing for clear comparison of lipid synthesis over time.[8]

Table 1: Example of Quantitative Data Presentation from a Stable Isotope Labeling Study

This table shows the amount of newly synthesized (¹³C-labeled) lipids in human placental explants after incubation with ¹³C-Palmitic Acid (¹³C-PA) for different durations. Data is presented as pmol per mg of protein.

| Lipid Class | 3 hours | 24 hours | 48 hours |

| ¹³C-PA-Phosphatidylcholines | 10.3 | 28.5 | 39.0 |

| ¹³C-PA-Lysophosphatidylcholines | 0.05 | 0.20 | 0.25 |

| ¹³C-PA-Phosphatidylethanolamines | 1.1 | 2.5 | 3.5 |

| ¹³C-PA-Triacylglycerols | 2.5 | 10.1 | 15.0 |

Data adapted from a study on fatty acid metabolism in placental explants. The values represent the mean pmol of labeled lipid per mg of tissue protein and illustrate how ¹³C-PA is incorporated into different lipid classes over time.[8]

Visualization of Metabolic and Signaling Pathways

Graphviz can be used to create clear diagrams of the complex pathways investigated using stable isotope labeling.

Sphingolipid Metabolism and Ceramide Signaling

Stable isotope labeling is frequently used to dissect the complex sphingolipid metabolism pathway, where ceramide acts as a central hub.[6][16] Ceramides are not only structural components of membranes but also critical signaling molecules involved in processes like apoptosis and inflammation.[6] The pathway involves de novo synthesis, sphingomyelin hydrolysis, and salvage pathways, all converging on ceramide.[9][15]

Caption: Key pathways of ceramide metabolism and signaling.

Conclusion

Stable isotope labeling coupled with mass spectrometry offers an unparalleled view into the dynamics of lipid metabolism. It enables the direct measurement of metabolic fluxes, providing insights into how cells synthesize, remodel, and degrade lipids in response to various stimuli or in disease states. By providing detailed experimental protocols and frameworks for data interpretation, this guide serves as a resource for researchers aiming to leverage this powerful technique to unravel the complex and vital roles of lipids in biology and medicine.

References

- 1. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 7. Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]

- 11. Lipidomics Visualization Dashboard - Polly Documentation [docs.polly.elucidata.io]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 16. lipidomicstandards.org [lipidomicstandards.org]

The Emergence of Palmitoleic Acid: A Lipokine Regulating Systemic Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Once viewed as a simple constituent of dietary fats and endogenous lipids, palmitoleic acid (C16:1n7) has emerged as a critical signaling molecule, a "lipokine," that orchestrates a complex network of metabolic communication between adipose tissue and distant organs. This technical guide provides a comprehensive overview of the seminal discoveries and subsequent research that have established palmitoleic acid as a key regulator of insulin sensitivity and glucose homeostasis. We delve into the experimental evidence, present detailed methodologies from key studies, and visualize the intricate signaling pathways through which this fatty acid exerts its profound metabolic effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, endocrinology, and drug development, offering a foundational understanding of palmitoleic acid's biology and its therapeutic potential.

Introduction: The Lipokine Concept and Palmitoleic Acid

The paradigm of adipose tissue as a passive energy storage depot has been supplanted by the recognition of its dynamic role as an endocrine organ. Adipose tissue secretes a variety of signaling molecules, collectively termed adipokines, that regulate systemic metabolism. Within this class of molecules, a novel concept has emerged: "lipokines," lipid hormones derived from adipose tissue that exert endocrine control over metabolic processes.

The seminal discovery of palmitoleic acid as a lipokine was reported in 2008 by Cao and colleagues.[1][2] Their research demonstrated that adipose tissue-derived palmitoleic acid acts as a crucial messenger, communicating with muscle and liver to enhance insulin action and suppress hepatic fat accumulation (hepatosteatosis).[1][2] This finding opened a new avenue of research into the signaling properties of fatty acids and their potential as therapeutic targets for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Palmitoleic acid is a monounsaturated omega-7 fatty acid synthesized primarily in the liver and adipose tissue from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[3][4][5] While present in some dietary sources like macadamia nuts and sea buckthorn oil, its endogenous production and release from adipocytes are central to its function as a lipokine.[6][7]

Quantitative Data Summary: Effects of Palmitoleic Acid on Metabolic Parameters

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of palmitoleic acid supplementation on various metabolic parameters.

Table 1: Effects of Palmitoleic Acid in a Genetic Mouse Model of Type 2 Diabetes (KK-Ay Mice) [6]

| Parameter | Control Group | Palmitic Acid Group (300 mg/kg) | Palmitoleic Acid Group (300 mg/kg) |

| Body Weight (g) | 39.5 ± 1.1 | 39.1 ± 1.0 | 36.5 ± 0.8 |

| Plasma Glucose (mg/dL) | 485 ± 35 | 470 ± 38 | 350 ± 29 |

| Plasma Insulin (ng/mL) | 12.8 ± 1.5 | 11.9 ± 1.3 | 7.5 ± 0.9 |

| Plasma Triglycerides (mg/dL) | 380 ± 45 | 365 ± 40 | 250 ± 30 |

| Liver Weight (g) | 2.5 ± 0.1 | 2.4 ± 0.1 | 2.0 ± 0.1 |

| Hepatic Triglycerides (mg/g liver) | 125 ± 15 | 118 ± 12 | 85 ± 10 |

*p < 0.05 compared with the control group. Data are presented as mean ± SE.

Table 2: Effects of Palmitoleic Acid on Insulin Tolerance in High-Fat Diet-Fed Mice [8]

| Parameter | Standard Diet (SD) | High-Fat Diet + Oleic Acid (HFD OA) | High-Fat Diet + Palmitoleic Acid (HFD POA) |

| Fasting Glucose (mg/dL) | 135 ± 5 | 160 ± 8 | 140 ± 6 |

| Fasting Insulin (ng/mL) | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 |

| HOMA-IR | 2.9 ± 0.3 | 10.1 ± 1.2 | 5.2 ± 0.7 |

| Glucose Clearance Constant (KITT) (%/min) | 4.5 ± 0.4 | 2.1 ± 0.3 | 3.8 ± 0.5 |

*p < 0.05 compared with the HFD OA group. Data are presented as mean ± SE.

Key Signaling Pathways of Palmitoleic Acid

Palmitoleic acid exerts its metabolic benefits through the modulation of several key signaling pathways in target tissues, primarily skeletal muscle and the liver.

Enhancement of Insulin Signaling in Skeletal Muscle

In skeletal muscle, palmitoleic acid potentiates insulin signaling, leading to increased glucose uptake.[6] This is a critical mechanism for maintaining glucose homeostasis. One of the proposed pathways involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.

Caption: Palmitoleic acid signaling in skeletal muscle.

Regulation of Hepatic Metabolism

In the liver, palmitoleic acid plays a crucial role in suppressing de novo lipogenesis and reducing hepatic steatosis.[6][9] This is achieved, in part, through the activation of AMPK and the peroxisome proliferator-activated receptor alpha (PPARα), which in turn downregulates lipogenic gene expression.[10]

Caption: Palmitoleic acid's regulation of hepatic lipogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of palmitoleic acid.

Animal Studies: Oral Administration of Palmitoleic Acid

-

Animal Model: KK-Ay mice, a genetic model of type 2 diabetes, are commonly used.[6]

-

Acclimatization: Mice are housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups (e.g., vehicle, palmitic acid, palmitoleic acid).

-

Administration: Palmitoleic acid (e.g., 300 mg/kg body weight) is administered daily via oral gavage for a specified period (e.g., 4 weeks).[6] The vehicle control typically consists of the same volume of saline or the solvent used to dissolve the fatty acids.

-

Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected at baseline and at the end of the study for analysis of glucose, insulin, and lipid profiles.

Insulin Tolerance Test (ITT)

The ITT is performed to assess peripheral insulin sensitivity.[6]

-

Fasting: Mice are fasted for a short period (e.g., 5 hours) to ensure stable baseline glucose levels.

-

Baseline Blood Sample: A blood sample is collected from the tail vein to measure baseline blood glucose (time 0).

-

Insulin Injection: A bolus of insulin (e.g., 0.5 U/kg body weight) is administered subcutaneously.[6]

-

Serial Blood Sampling: Blood samples are collected at specified time points after insulin injection (e.g., 30, 60, and 120 minutes).[6]

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

-

Data Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity. A faster decline in blood glucose indicates greater insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo.[2][11]

-

Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study to allow for recovery.

-

Fasting: Animals are fasted overnight prior to the experiment.

-

Infusions: A primed-continuous infusion of human insulin is administered at a constant rate (e.g., 4 mU/kg/min). Simultaneously, a variable infusion of glucose (e.g., 20% dextrose) is started and adjusted to maintain blood glucose at a constant, normal level (euglycemia, ~90-120 mg/dL).

-

Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels and guide the adjustment of the glucose infusion rate.

-

Steady State: Once a steady state is reached (constant glucose infusion rate required to maintain euglycemia), the glucose infusion rate is recorded.

-

Data Analysis: The glucose infusion rate during the steady-state period is a direct measure of whole-body glucose disposal and thus, insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Caption: Workflow of the hyperinsulinemic-euglycemic clamp.

Conclusion and Future Directions

The discovery of palmitoleic acid as a lipokine has fundamentally changed our understanding of inter-organ communication in the regulation of metabolism. The robust body of evidence from preclinical studies highlights its potential as a therapeutic agent for metabolic diseases. Palmitoleic acid has been shown to improve insulin sensitivity, ameliorate hyperglycemia and hypertriglyceridemia, and reduce hepatic steatosis.[6][7]

However, the translation of these findings to human health requires further investigation. While some human studies have shown a correlation between higher circulating levels of palmitoleic acid and improved metabolic health, the results are not always consistent, and the distinction between dietary and endogenously produced palmitoleic acid complicates interpretation.[12][13] Ongoing and future clinical trials with pure palmitoleic acid supplementation are crucial to definitively establish its efficacy and safety in humans.[14][15]

For drug development professionals, the signaling pathways modulated by palmitoleic acid, including AMPK and PPARα, represent attractive targets for novel therapeutics aimed at treating insulin resistance and related metabolic disorders. Further research into the specific receptors and downstream effectors of palmitoleic acid will undoubtedly uncover new opportunities for intervention in the complex landscape of metabolic disease.

References

- 1. Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hormonal and nutritional regulation of SCD1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolon.com [metabolon.com]

- 8. repositorio.usp.br [repositorio.usp.br]

- 9. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and abundance of palmitoleic acid

An In-depth Technical Guide to the Natural Sources, Abundance, and Analysis of Palmitoleic Acid

Introduction

Palmitoleic acid ((9Z)-hexadec-9-enoic acid), an omega-7 monounsaturated fatty acid, has garnered significant interest in the scientific community for its role as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic processes.[1][2] It is endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1) and is a constituent of human adipose tissue glycerides.[3][4] Beyond its endogenous production, palmitoleic acid is found in various natural sources. This guide provides a comprehensive overview of the natural sources and abundance of palmitoleic acid, detailed experimental protocols for its quantification, and an exploration of its key signaling pathways.

Natural Sources and Abundance of Palmitoleic Acid

Palmitoleic acid is present in trace amounts in many foods but is found in significantly higher concentrations in specific plant and marine oils.[4] The primary dietary sources include macadamia nuts, sea buckthorn berries, and certain types of fish oil.[3][5]

Quantitative Data on Palmitoleic Acid Abundance

The following table summarizes the concentration of palmitoleic acid in various natural sources.

| Natural Source | Scientific Name | Palmitoleic Acid Content (% of total fatty acids) | Reference(s) |

| Sea Buckthorn Pulp Oil | Hippophae rhamnoides | 19 - 42% | [4][6][7][8] |

| Macadamia Nut Oil | Macadamia integrifolia, Macadamia tetraphylla | 14 - 36% | [4][9][10][11] |

| Sardine Oil | 8 - 15% | [3][4] | |

| Anchovy Oil (Provinal®) | Standardized to 50% | [12] | |

| Mink Oil | High concentration (unspecified) | [4] | |

| Avocado Oil | Relatively high percentage (unspecified) | [8] | |

| Milkweed Oil | Relatively high percentage (unspecified) | [8] | |

| Diatoms | Phaeodactylum tricornutum | Very high levels (unspecified) | [8] |

| Seaweeds | 0 - 9% (variable) | [8] | |

| Human Breast Milk | Present (unspecified) | [4] | |

| Animal Fats | Present (unspecified) | [4] |

Experimental Protocols for Quantification

The accurate quantification of palmitoleic acid in various matrices is crucial for research and development. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the standard analytical techniques employed.[13][14]

General Experimental Workflow

The general workflow for the quantification of palmitoleic acid from a natural source involves lipid extraction, optional derivatization (essential for GC), chromatographic separation, and detection.

Caption: General workflow for palmitoleic acid quantification.

Lipid Extraction

Objective: To isolate the lipid fraction containing palmitoleic acid from the sample matrix.

-

Soxhlet Extraction:

-

A dried and ground sample (e.g., 10 g of seeds) is placed in a thimble.[15]

-

The thimble is placed in a Soxhlet extractor, which is connected to a flask containing an organic solvent (e.g., n-hexane) and a condenser.[15]

-

The solvent is heated to reflux. The solvent vapor travels up to the condenser, where it cools and drips into the thimble containing the sample.

-

The solvent extracts the lipids and, once the Soxhlet chamber is full, the extract is siphoned back into the flask.

-

This process is repeated for several hours (e.g., 8 hours at 77°C).[15]

-

The solvent is then evaporated under reduced pressure to yield the crude oil.[15]

-

-

Liquid-Liquid Extraction (for biological fluids):

-

To a serum sample (e.g., 50 µL), add an aqueous solution with 5% formic acid, methanol, and methyl tert-butyl ether (MTBE).[16]

-

Vortex the mixture for several minutes to ensure thorough mixing.[16]

-

Centrifuge at high speed (e.g., 18,000 x g) to separate the layers.[16]

-

Collect the supernatant (organic layer) containing the lipids.[16]

-

Evaporate the solvent under a stream of nitrogen.[16]

-

Saponification and Derivatization (for GC Analysis)

Objective: To hydrolyze triglycerides and esters to free fatty acids (saponification) and then convert them to volatile esters (derivatization) for GC analysis.

-

Saponification:

-

The extracted lipid sample is treated with a strong base (e.g., 1N KOH in methanol).

-

The mixture is incubated to ensure complete hydrolysis of the fatty acid esters.

-

The solution is then acidified (e.g., with 1N HCl) to protonate the fatty acids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

The free fatty acids are esterified using a reagent like boron trifluoride in methanol (BF3-methanol) or an acid catalyst like HCl in methanol.

-

The mixture is heated to drive the reaction to completion.

-

The resulting FAMEs are then extracted into an organic solvent like hexane for injection into the GC.

-

-

Derivatization to Pentafluorobenzyl (PFB) Esters:

-

For enhanced sensitivity in negative ion chemical ionization GC-MS, fatty acids can be derivatized to PFB esters.[17]

-

Samples are incubated with 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile at room temperature.[17]

-

The derivatized samples are dried and reconstituted in a suitable solvent like iso-octane for analysis.[17]

-

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Typical Conditions:

-

Column: A polar capillary column (e.g., DB-23, SP-2560) is commonly used for FAME analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[18]

-

Injector: Split/splitless injector, with an injection volume of ~1 µL.

-

Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at a low temperature and ramping up to a higher temperature.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates fatty acids based on their partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. This method is particularly useful for analyzing underivatized fatty acids and for separating isomers.[14][19]

-

Typical Conditions:

-

Signaling Pathways of Palmitoleic Acid

Palmitoleic acid acts as a signaling molecule, influencing several key pathways involved in metabolism and inflammation. Its effects are often mediated through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and other cellular energy sensors.

PPARα-Dependent Metabolic Regulation

In the liver, palmitoleic acid has been shown to improve metabolic functions by activating PPARα.[22] This activation leads to a cascade of events that enhance glucose uptake and fatty acid oxidation.

Caption: PPARα-dependent signaling of palmitoleic acid in the liver.

Anti-Inflammatory Signaling

Palmitoleic acid exhibits anti-inflammatory properties, in part by modulating Toll-like receptor (TLR) signaling and influencing macrophage polarization. It can counteract the pro-inflammatory effects of saturated fatty acids like palmitic acid.[23][24] Studies suggest that these anti-inflammatory effects can be independent of PPARγ in macrophages.[25][26]

Caption: Anti-inflammatory pathways modulated by palmitoleic acid.

Conclusion

Palmitoleic acid is a monounsaturated fatty acid with significant natural abundance in sources like sea buckthorn and macadamia nuts. Its role as a lipokine in regulating metabolic and inflammatory pathways makes it a molecule of high interest for researchers and drug development professionals. The accurate quantification of palmitoleic acid, primarily through GC-MS and HPLC-MS, is essential for elucidating its biological functions and therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals engaged in the study of this important fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. metabolon.com [metabolon.com]

- 3. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 5. nutritionaloutlook.com [nutritionaloutlook.com]

- 6. Sea buckthorn oil - Wikipedia [en.wikipedia.org]

- 7. Effect of Sea-Buckthorn (Hippophaë rhamnoides L.) Pulp Oil Consumption on Fatty Acids and Vitamin A and E Accumulation in Adipose Tissue and Liver of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Palmitoleic Acid, Palmitoleic Acid Content of Biomass, Palmitoleic Acid Content of Seaweed, Palmitoleic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Macadamia - Wikipedia [en.wikipedia.org]

- 12. Palmitoleic Acid 210 mg – Fish Oil Concentrate Rich in Omega-7 [us.supersmart.com]

- 13. rombio.unibuc.ro [rombio.unibuc.ro]

- 14. hplc.eu [hplc.eu]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lipidmaps.org [lipidmaps.org]

- 18. researchgate.net [researchgate.net]

- 19. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]

- 22. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. repositorio.usp.br [repositorio.usp.br]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Palmitoleic Acid in Human Plasma by LC-MS/MS Using Palmitoleic Acid-d13 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of palmitoleic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Palmitoleic acid-d13, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides a comprehensive workflow, including sample preparation by lipid extraction, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals engaged in lipidomics, metabolic research, and clinical biomarker studies.

Introduction

Palmitoleic acid (cis-9-hexadecenoic acid) is an omega-7 monounsaturated fatty acid that plays a significant role in various physiological and pathophysiological processes, including glucose metabolism, insulin sensitivity, and inflammation. Accurate quantification of palmitoleic acid in biological matrices is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical variability and achieving reliable quantification.[1][2] This application note provides a detailed protocol for the extraction and quantification of palmitoleic acid from human plasma.

Experimental

Materials and Reagents

-

Palmitoleic Acid standard (≥99% purity)

-

This compound (≥98% atom % D)

-

LC-MS grade methanol, acetonitrile, isopropanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (sourced ethically)

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of palmitoleic acid and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of palmitoleic acid by serial dilution of the primary stock solution with methanol to create calibration standards.

-

Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound by diluting the primary stock solution with methanol.

Sample Preparation: Lipid Extraction

This protocol is adapted from established lipid extraction methods.[3][4]

-

To a 2.0 mL microcentrifuge tube, add 50 µL of human plasma sample, quality control (QC) sample, or blank plasma for the calibration curve.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution to all tubes except for the blank matrix samples.

-

Add 225 µL of cold methanol and vortex for 10 seconds.

-

Add 750 µL of cold MTBE and shake for 6 minutes at 4°C.[4]

-

Induce phase separation by adding 188 µL of LC-MS grade water.[4]

-

Vortex for 1 minute and then centrifuge at 14,000 rpm for 2 minutes.[4]

-

Carefully transfer the upper organic layer (approximately 700 µL) to a new 1.5 mL microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

A reverse-phase separation is typically used for fatty acid analysis.[3][5]

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-100% B; 8-10 min: 100% B; 10.1-12 min: 30% B |

Mass Spectrometry (MS) Conditions

Fatty acids are typically analyzed in negative ion mode using electrospray ionization (ESI).[3]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas | Nitrogen |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Palmitoleic Acid | 253.2 | 253.2 | 100 | 10 |

| This compound | 266.3 | 266.3 | 100 | 10 |

Note: The product ion for fatty acids in negative mode is often the precursor ion itself with low collision energy. Users should optimize these parameters on their specific instrument.

Data Analysis and Quantification

The concentration of palmitoleic acid in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte (palmitoleic acid) to the internal standard (this compound) is plotted against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentrations in the unknown samples.

Method Validation Data

The following tables present representative data for the method's performance. This data is based on similar published methods and should be validated in the user's own laboratory.[3]

Table 1: Calibration Curve for Palmitoleic Acid

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.045 |

| 50 | 0.23 |

| 100 | 0.48 |

| 500 | 2.45 |

| 1000 | 4.92 |

| 2000 | 9.85 |

| Linearity (r²) | >0.995 |

| Range | 10 - 2000 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 10 | <15 | 95 - 105 | <15 | 93 - 107 |

| Low QC | 30 | <10 | 97 - 103 | <10 | 96 - 104 |

| Mid QC | 300 | <8 | 98 - 102 | <8 | 97 - 103 |

| High QC | 1500 | <8 | 99 - 101 | <8 | 98 - 102 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 30 | 85 - 95 | 90 - 110 |

| High QC | 1500 | 88 - 98 | 92 - 108 |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantification of palmitoleic acid.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of palmitoleic acid in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the results. The described sample preparation, chromatography, and mass spectrometry conditions can be readily implemented in a research or clinical laboratory setting for high-throughput lipid analysis. It is recommended that users validate the method on their own instrumentation to ensure performance meets their specific requirements.

References

- 1. This compound - Biochemicals - CAT N°: 27714 [bertin-bioreagent.com]

- 2. This compound|安捷凯 [anjiechem.com]

- 3. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices by GC-MS Using a Palmitoleic Acid-d13 Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS). The protocol employs a stable isotope-labeled internal standard, Palmitoleic acid-d13, for accurate and precise quantification. The methodology involves lipid extraction, derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS. This approach is suitable for researchers, scientists, and professionals in drug development who require reliable fatty acid profiling.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of complex lipids, such as triglycerides and phospholipids, and play crucial roles in cellular structure, energy storage, and signaling pathways.[1] Accurate quantification of fatty acids in biological matrices is essential for understanding their role in various physiological and pathological processes.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, due to their low volatility and polar nature, fatty acids require derivatization prior to GC analysis.[2] The most common derivatization method is the conversion of fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[1]

For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended.[1] This method, known as stable isotope dilution analysis, involves adding a known amount of a deuterated analog of the analyte to the sample at the beginning of the workflow. This internal standard behaves similarly to the endogenous analytes throughout the extraction and derivatization process, thus correcting for any sample loss and variations in ionization efficiency in the mass spectrometer. This application note details a GC-MS protocol using this compound as an internal standard for the reliable quantification of fatty acids.

Experimental Protocols

Materials and Reagents

-

This compound internal standard

-

Fatty acid standards for calibration curve

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Hexane, HPLC grade

-

Boron trifluoride (BF3) in methanol (14%)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Sample matrix (e.g., plasma, cell culture, tissue homogenate)

Sample Preparation and Lipid Extraction

-

Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma), add a known amount of this compound internal standard solution. The exact amount should be optimized based on the expected concentration of endogenous fatty acids.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and precipitation of proteins.

-

Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[2][3]

-

Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[3]

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the layers.

-